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Compound of Interest

Compound Name:
6-Iodo-pyridine-2-carboxylic acid

methyl ester

Cat. No.: B1321557 Get Quote

An In-depth Technical Guide to the Synthesis of 6-Iodo-pyridine-2-carboxylic acid methyl
ester

This guide provides a comprehensive overview of a robust and well-documented synthetic

pathway for the preparation of 6-Iodo-pyridine-2-carboxylic acid methyl ester, a valuable

building block in medicinal chemistry and drug development. The protocol is designed for

researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Synthetic Strategy Overview
The synthesis of 6-Iodo-pyridine-2-carboxylic acid methyl ester is most effectively achieved

through a three-step sequence, commencing with the commercially available 6-aminopicolinic

acid. The synthetic route involves:

Esterification: The carboxylic acid functionality of 6-aminopicolinic acid is converted to its

corresponding methyl ester, yielding methyl 6-aminopicolinate.

Diazotization: The amino group of methyl 6-aminopicolinate is transformed into a diazonium

salt intermediate.

Iodination: The diazonium salt is subsequently displaced by an iodine atom via a

Sandmeyer-type reaction to afford the final product, 6-Iodo-pyridine-2-carboxylic acid
methyl ester.
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This pathway is illustrated in the following workflow diagram:

Synthesis Workflow for 6-Iodo-pyridine-2-carboxylic acid methyl ester

6-Aminopicolinic Acid

Step 1: Esterification

Methyl 6-aminopicolinate

Step 2: Diazotization

Diazonium Salt Intermediate

Step 3: Iodination

6-Iodo-pyridine-2-carboxylic acid methyl ester

Click to download full resolution via product page

Caption: Overall synthetic workflow.

Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the synthesis.
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Table 1: Reagents and Solvents

Step
Reagent/Solve
nt

Molecular
Formula

Molar Mass (
g/mol )

Role

1
6-Aminopicolinic

Acid
C₆H₆N₂O₂ 138.12 Starting Material

1 Methanol CH₄O 32.04 Reagent/Solvent

1
Sulfuric Acid

(conc.)
H₂SO₄ 98.08 Catalyst

2
Methyl 6-

aminopicolinate
C₇H₈N₂O₂ 152.15 Reactant

2
Hydrochloric Acid

(conc.)
HCl 36.46 Reagent

2 Sodium Nitrite NaNO₂ 69.00 Reagent

3 Potassium Iodide KI 166.00 Reagent

Table 2: Reaction Conditions and Yields

Step Reaction
Temperature
(°C)

Time (h)
Typical Yield
(%)

1 Esterification
Reflux (approx.

65°C)
4-6 85-95

2 Diazotization 0 - 5 0.5 In-situ

3 Iodination 0 - RT 1-2 60-75

Detailed Experimental Protocols
Step 1: Synthesis of Methyl 6-aminopicolinate

This procedure details the Fischer esterification of 6-aminopicolinic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a stirred solution of 6-aminopicolinic acid (10.0 g, 72.4 mmol) in methanol (150 mL) in a

round-bottom flask, slowly add concentrated sulfuric acid (4.0 mL, 75.2 mmol) at room

temperature.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and remove the methanol under

reduced pressure.

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate

until the pH is approximately 7-8.

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium

sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield methyl 6-

aminopicolinate as a solid.

Step 2 & 3: Diazotization and Iodination to yield 6-Iodo-pyridine-2-carboxylic acid methyl
ester

This one-pot procedure describes the conversion of the amino group to an iodo group via a

Sandmeyer-type reaction.

Suspend methyl 6-aminopicolinate (10.0 g, 65.7 mmol) in a mixture of water (50 mL) and

concentrated hydrochloric acid (20 mL) in a three-necked flask equipped with a thermometer

and a dropping funnel, and cool to 0-5°C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (4.7 g, 68.1 mmol in 15 mL of

water) dropwise to the suspension while maintaining the internal temperature below 5°C. Stir

the mixture for an additional 30 minutes at this temperature to ensure complete formation of

the diazonium salt.

In a separate beaker, dissolve potassium iodide (16.3 g, 98.2 mmol) in water (30 mL).
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Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence

(evolution of nitrogen gas) will be observed.

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

Extract the mixture with dichloromethane (3 x 75 mL).

Combine the organic layers and wash with a saturated aqueous solution of sodium

thiosulfate (50 mL) to remove any residual iodine, followed by a wash with brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) to afford 6-Iodo-pyridine-2-carboxylic acid methyl ester as a pure solid.

Chemical Reaction Scheme
The following diagram illustrates the chemical transformations in the synthesis of 6-Iodo-
pyridine-2-carboxylic acid methyl ester.

Chemical Synthesis of 6-Iodo-pyridine-2-carboxylic acid methyl ester

Step 1: Esterification

Step 2 & 3: Diazotization & Iodination

Methyl 6-aminopicolinate
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Caption: Reaction scheme for the synthesis.
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To cite this document: BenchChem. ["6-Iodo-pyridine-2-carboxylic acid methyl ester"
synthesis protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321557#6-iodo-pyridine-2-carboxylic-acid-methyl-
ester-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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